N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound that features a benzofuran moiety linked to a methoxyphenoxyacetamide group via a propyl chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne.
Attachment of Propyl Chain: The benzofuran derivative is then reacted with 3-bromopropylamine to introduce the propyl chain.
Formation of Methoxyphenoxyacetamide: Separately, 3-methoxyphenol is reacted with chloroacetic acid to form 3-methoxyphenoxyacetic acid, which is then converted to its acyl chloride derivative.
Final Coupling: The acyl chloride derivative is reacted with the benzofuran-propylamine intermediate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenoxyacetamide group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are likely mediated through a combination of enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzofuran-2-yl)propyl)-2-(4-methoxyphenoxy)acetamide: Similar structure with a different position of the methoxy group.
N-(3-(benzofuran-2-yl)propyl)-2-(3-hydroxyphenoxy)acetamide: Similar structure with a hydroxy group instead of a methoxy group.
N-(3-(benzofuran-2-yl)propyl)-2-(3-chlorophenoxy)acetamide: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide is unique due to the specific combination of the benzofuran moiety and the methoxyphenoxyacetamide group. This combination may confer distinct biological activities and chemical properties compared to similar compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-23-16-7-4-8-17(13-16)24-14-20(22)21-11-5-9-18-12-15-6-2-3-10-19(15)25-18/h2-4,6-8,10,12-13H,5,9,11,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYVWQONUAMXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.